
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate (ETFA) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in many organic solvents, and is known for its low volatility and low toxicity. ETFA is widely used in the synthesis of organic compounds and has been studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Mecanismo De Acción
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. It is thought that this compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in certain types of cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, and to increase the bioavailability of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, non-toxic, and has a low volatility. It is also soluble in many organic solvents, making it easy to use in a variety of laboratory settings. However, this compound is also relatively unstable and can easily be hydrolyzed in the presence of water or aqueous solutions. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate in scientific research are vast, and there are many potential future directions for research. These include further studies on its potential effects on cancer cells, its effects on inflammation, and its potential applications as a drug delivery system. In addition, further research is needed to develop new methods for the synthesis of this compound and to explore its potential applications in biotechnology, pharmacology, and other fields.
Métodos De Síntesis
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate can be synthesized from the reaction of ethyl trifluoroacetate with 1,3-dioxolane-2-acetate in the presence of an acid catalyst, such as sulfuric acid. The reaction yields a mixture of this compound and ethyl trifluoroacetate, which can be separated by distillation. The yield of the reaction is typically in the range of 90-95%.
Aplicaciones Científicas De Investigación
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate is widely used in scientific research due to its low toxicity and low volatility. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for the synthesis of polymers, and as a reagent for the synthesis of peptides and proteins. In addition, this compound has been used as a building block for the synthesis of drugs and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions and in the study of enzyme kinetics.
Propiedades
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O4/c1-2-13-6(12)5-7(8(9,10)11)14-3-4-15-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZHRSJBZBBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


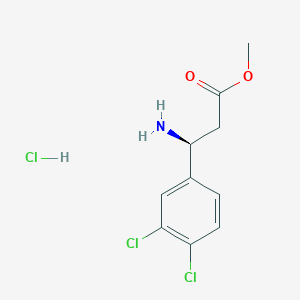
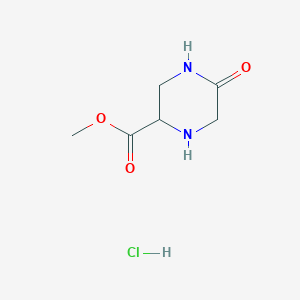
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)


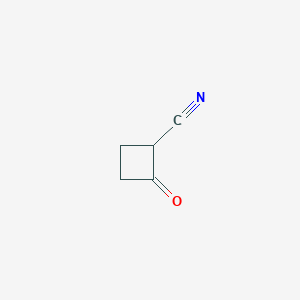
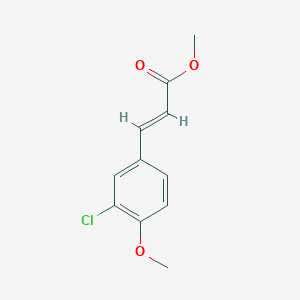
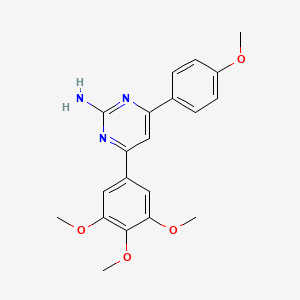
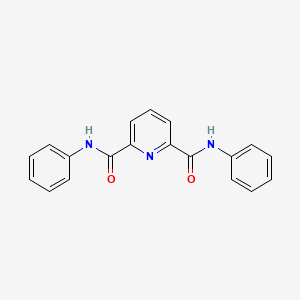

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)